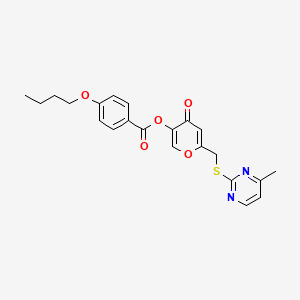

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

描述

属性

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-3-4-11-27-17-7-5-16(6-8-17)21(26)29-20-13-28-18(12-19(20)25)14-30-22-23-10-9-15(2)24-22/h5-10,12-13H,3-4,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDXIWBLYICVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a complex organic compound that belongs to the class of pyranones and exhibits a variety of biological activities. Its unique structure, which includes a pyrimidine ring, a pyranone moiety, and a butoxybenzoate functional group, suggests potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 382.5 g/mol. The presence of various functional groups contributes to its reactivity and potential biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases.

Antagonistic Activity on APJ Receptor

A notable study characterized a related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), as a potent antagonist of the apelin (APJ) receptor. This receptor is crucial in regulating cardiovascular homeostasis and has implications in energy metabolism and gastrointestinal function. ML221 exhibited over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor and showed minimal binding to other GPCRs, indicating its specificity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic synthesis techniques. The synthetic route typically begins with the preparation of the pyrimidine derivative, followed by the introduction of the thioether linkage and cyclization to form the pyran ring. Esterification with 4-butoxybenzoic acid yields the final product.

Potential Applications

The biological activities associated with this compound suggest several potential applications:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Effective against various bacterial strains, potentially useful in drug development. |

| Cancer Therapeutics | Cytotoxic effects on specific cancer cell lines indicate potential for cancer treatment. |

| Anti-inflammatory Drugs | May play a role in managing inflammatory diseases based on preliminary findings. |

相似化合物的比较

Table 1: Key Structural Features and Molecular Properties

*Estimated based on structural similarity.

Key Observations:

Benzoate Substituents: The 4-butoxy group in the target compound introduces a long alkyl chain, enhancing lipophilicity compared to electron-withdrawing groups like 3-nitro () or 3-bromo (). This may improve membrane permeability but reduce aqueous solubility.

Replacement of pyrimidine with 1,3,4-thiadiazole () introduces a sulfur-rich heterocycle, which could enhance metabolic stability or alter redox properties .

Molecular Weight and Functional Groups: The target compound’s molecular weight (~454.5) is intermediate among analogs, with the highest observed in (470.5) due to the trimethoxyphenyl acrylate group.

Hypothetical Reactivity and Stability

- Ester Hydrolysis : The butoxy group’s electron-donating nature may slow hydrolysis compared to nitro- or bromo-substituted analogs, where electron-withdrawing effects activate the ester carbonyl toward nucleophilic attack .

- Thioether Stability : The -S-CH2- linkage is prone to oxidation, but the pyrimidine’s methyl group may sterically protect the sulfur atom, enhancing stability compared to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。